Stereochemical Purity: (1S) vs. (1R) Enantiomer vs. Racemate Comparison
Procurement of CAS 1241681-88-8 specifically yields the (1S)-enantiomer, which is a defined stereoisomer with a unique InChIKey (CCUOPHCFZGJEKT-ZCFIWIBFSA-N) that differs from the (1R)-enantiomer and the racemate. This distinction is critical for applications requiring enantioselectivity [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | C9H13NO2, (1S)-enantiomer, InChIKey: CCUOPHCFZGJEKT-ZCFIWIBFSA-N |
| Comparator Or Baseline | (1R)-enantiomer (CAS 134855-95-1) and racemate (CAS 112520-78-2) |
| Quantified Difference | Target compound is the specific (S)-enantiomer; the (R)-enantiomer and racemate have distinct stereochemistry and different InChIKey identifiers |
| Conditions | Chiral chromatography or enzymatic resolution methods |
Why This Matters
For research involving stereospecific interactions (e.g., enzyme binding, receptor agonism/antagonism), only the correct enantiomer will yield valid results; the opposite enantiomer or racemate can produce confounding or opposite biological effects.
- [1] Kündig, E.P., et al. Asymmetric Syntheses of 2-(1-Aminoethyl)phenols. Helvetica Chimica Acta. 2004, 87(3), 561-579. View Source
